Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study highlighted the synthesis and characterization of new quinazolines, including derivatives similar to the specified compound, demonstrating their potential as antimicrobial agents against a range of bacterial and fungal species (Desai, N., Shihora, P. N., & Moradia, D., 2007). This research underscores the importance of such compounds in developing new pharmaceutical agents with broad-spectrum antimicrobial activity.
- Another significant contribution to the field is the development of novel synthetic routes to create derivatives of quinazolin-4-one, which serve as crucial intermediates for further chemical transformations (AL-ALAAF, H. A., & Al-iraqi, M., 2021). These methodologies facilitate the exploration of diverse chemical spaces for potential therapeutic applications.
Molecular Docking and Spectroscopy Studies
- Research involving FT-IR, FT-Raman spectra, and molecular docking studies of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate provided insights into the molecule's stability, electrostatic potential, and possible inhibitory activity against specific targets (El-Azab, A. et al., 2016). These studies are crucial for the rational design of new drugs and understanding their interaction mechanisms at the molecular level.
Potential Anticancer and Antimicrobial Properties
- Studies have also focused on synthesizing quinazoline derivatives for evaluating their biological activities, including antimicrobial and anticancer properties. For instance, derivatives have been tested for their effectiveness against various cancer cell lines, showing promising results that pave the way for new therapeutic agents (Rao, N. et al., 2020).
Properties
IUPAC Name |
methyl 4-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-4-27(5-2)14-15-28-20-9-7-6-8-19(20)22(26-24(28)31)33-16-21(29)25-18-12-10-17(11-13-18)23(30)32-3/h10-13H,4-9,14-16H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJKJBNOMGEJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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